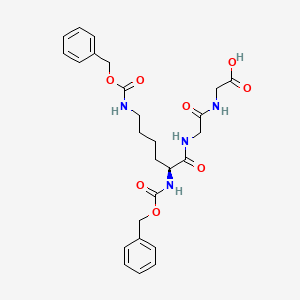

N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine

Description

This compound is a tripeptide derivative featuring a central L-lysine residue with dual benzyloxycarbonyl (Z) protecting groups on its N² and N⁶ amines, flanked by two glycine units. The Z groups serve as temporary protective moieties during solid-phase peptide synthesis (SPPS), enabling selective deprotection and elongation of peptide chains. Its molecular structure is tailored for applications requiring orthogonal protection strategies, particularly in complex peptide synthesis .

Properties

CAS No. |

84697-19-8 |

|---|---|

Molecular Formula |

C26H32N4O8 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1 |

InChI Key |

FIHSHUVRQWJTPB-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.

Industrial Production Methods

In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.

Chemical Reactions Analysis

Deprotection Reactions

The Cbz groups on the lysine residue and glycyl moieties are removable under acidic conditions, enabling selective exposure of reactive sites.

-

Acidic Deprotection

-

Mechanism : Protonation of the carbamate oxygen weakens the Cbz group, facilitating cleavage via an acid-catalyzed elimination.

-

Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Selectivity : Deprotection of the N² and N⁶ Cbz groups on lysine requires controlled pH to avoid premature cleavage of peptide bonds or other sensitive groups.

-

-

Hydrogenolysis

-

Mechanism : Catalytic hydrogenation (H₂, Pd/C) removes Cbz groups under mild conditions.

-

Application : Used when acidic deprotection risks peptide bond hydrolysis or side-chain modifications.

-

Coupling Reactions

The compound’s carboxyl terminus can undergo peptide bond formation via activation of the carboxyl group.

-

Activation Methods

-

Reaction Conditions

-

Solvent : DMF, THF, or DCM.

-

Base : N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize acidic byproducts.

-

Hydrolysis

Peptide bond cleavage occurs under basic or acidic conditions, though deprotection is typically required first.

-

Acidic Hydrolysis

-

Conditions : HCl (6 M) at elevated temperatures (e.g., 110°C).

-

Outcome : Breaks peptide bonds while maintaining Cbz groups (if deprotection is omitted).

-

-

Enzymatic Hydrolysis

-

Enzymes : Peptidases (e.g., trypsin, lysine-specific proteases) target specific residues.

-

Application : Controlled cleavage for structural studies or bioassays.

-

Side-Chain Modifications

The bis-Cbz-protected lysine allows selective modification of the side chain.

-

Reductive Amination

-

Alkylation

Deprotection Efficiency

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic (HCl/dioxane) | HCl in dioxane | 95–100% | |

| Hydrogenolysis | H₂, Pd/C | 90–95% |

Coupling Yields

| Coupling Reagent | Yield Range | Reference |

|---|---|---|

| EDC/HOSu | 80–90% | |

| HATU | 85–95% |

Research Findings

-

Orthogonal Protection : The bis-Cbz design enables selective deprotection of specific sites, critical for multi-step peptide synthesis .

-

Biological Relevance : The lysine side chain’s bis-protection mimics natural peptide structures, influencing interactions with enzymes or receptors .

-

Synthetic Challenges : Steric hindrance from the bulky Cbz groups requires optimized coupling conditions to avoid side reactions .

Deprotection Mechanism

(Protonation → cleavage of carbamate → release of benzyl alcohol and CO₂)

Coupling via Carbodiimide

This compound’s reactivity underscores the role of protecting groups in peptide chemistry, balancing stability and reactivity for synthetic and biochemical applications.

Scientific Research Applications

Rosmarinus Officinalis Extract has a wide range of scientific research applications:

Chemistry: Used as a natural antioxidant in polymer chemistry to prevent degradation.

Biology: Studied for its antimicrobial properties against various pathogens.

Medicine: Investigated for its potential in treating inflammatory conditions and as a neuroprotective agent.

Mechanism of Action

The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) Benzyl N-[N-[N-[(benzyloxy)carbonyl]-L-leucyl]glycyl]-L-leucinate (CAS 84030-23-9)

- Structure : Contains leucine instead of lysine, with a single Z group on the N-terminal leucine.

- Molecular Formula : C₂₉H₃₉N₃O₆ (MW: 525.64 g/mol).

- Key Difference : Lacks the bis-Z protection seen in the target compound. The use of leucine (single amine) limits its utility in multi-step syntheses requiring orthogonal protection .

(b) Z-L-Valyl-glycyl-glycine Benzyl Ester (CAS 72722-19-1)

- Structure : Valine replaces lysine, with a single Z group on valine.

- Molecular Formula : C₂₄H₂₉N₃O₆ (MW: 467.51 g/mol).

- Key Difference : The absence of dual Z groups reduces steric hindrance, enhancing solubility in organic solvents but limiting use in lysine-rich peptide sequences .

(c) N-(Benzyloxycarbonyl)triglycine (CAS 2566-20-3)

- Structure : Three glycine units with a single Z group.

- Molecular Formula : C₁₃H₁₅N₃O₆ (MW: 309.27 g/mol).

- Key Difference : Simpler backbone without lysine; unsuitable for sequences requiring ε-amine modifications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Protecting Groups | Solubility (Organic/Aqueous) |

|---|---|---|---|

| Target Compound | ~600 (estimated) | Bis-Z on lysine | Low aqueous, high in DMF/DCM |

| CAS 84030-23-9 | 525.64 | Single Z on Leu | Moderate in DCM/THF |

| CAS 72722-19-1 | 467.51 | Single Z on Val | High in DMF |

| CAS 2566-20-3 | 309.27 | Single Z on Gly | Moderate in MeOH |

Notes:

- The target compound’s dual Z groups increase hydrophobicity, reducing aqueous solubility but improving stability in SPPS .

- Lysine’s ε-amine protection enables selective deprotection for conjugation or branching, a feature absent in valine/leucine analogs .

Pharmacological and Toxicological Profiles

- Metabolism: The target compound’s bis-Z groups may slow enzymatic degradation compared to mono-Z analogs, prolonging half-life in vitro .

Biological Activity

N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine, also known by its CAS number 84697-19-8, is a synthetic compound with significant potential in biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C26H32N4O8

- Molecular Weight : 528.555 g/mol

- LogP : 1.71

- CAS Number : 84697-19-8

Anticonvulsant Properties

Research has indicated that derivatives of glycine, including those related to N-(benzyloxycarbonyl)glycine, exhibit anticonvulsant activities. A study highlighted that compounds similar to this compound showed efficacy in various seizure models, suggesting a potential application in epilepsy treatment . Specifically, N-(benzyloxycarbonyl)glycine benzylamide was noted for its potency, comparable to established anticonvulsants like phenytoin.

The biological activity of this compound is believed to be mediated through its interaction with neurotransmitter systems. Glycine receptors are known to play a crucial role in inhibitory neurotransmission in the central nervous system. The benzyloxycarbonyl moiety may enhance the lipophilicity and bioavailability of the compound, facilitating its access to the central nervous system and improving its anticonvulsant efficacy .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

- Study on Anticonvulsant Efficacy :

- Safety Profile Assessment :

- Pharmacokinetic Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | LogP | Anticonvulsant Activity |

|---|---|---|---|

| This compound | 528.555 | 1.71 | Yes |

| N-(benzyloxycarbonyl)glycine benzylamide | 471.503 | 3.828 | Yes |

| Glycine | 75.07 | -3.48 | Weak |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine?

Answer:

The synthesis involves sequential coupling of protected amino acids. Key steps include:

- Protection of L-lysine : Use N2,N6-bis(benzyloxycarbonyl) (Z) groups to protect lysine’s ε- and α-amines, as benzyloxycarbonyl (Z) groups are stable under acidic and coupling conditions .

- Glycine coupling : Activate the carboxyl group of Z-protected lysine using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by coupling with glycylglycine. Methyl esters (e.g., N-[(benzyloxy)carbonyl]glycine methyl ester) are often used to avoid racemization during activation .

- Deprotection : Final deprotection of the Z groups typically requires hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) treatment, depending on the stability of the peptide backbone.

Basic: How can mass spectrometry (MS) and HPLC be optimized to characterize this compound?

Answer:

- Mass Spectrometry : Use high-resolution ESI-MS (Electrospray Ionization) to confirm molecular weight. The NIST database provides reference spectra for glycine-containing peptides, with specific attention to fragmentation patterns (e.g., cleavage at glycyl bonds) .

- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) are effective. System suitability tests (e.g., retention time reproducibility, peak symmetry) should follow protocols similar to those for N-benzoylated arginine derivatives, as described in analytical methodologies .

Basic: What is the role of benzyloxycarbonyl (Z) protecting groups in this compound’s synthesis?

Answer:

Z groups prevent undesired side reactions (e.g., amine acylation or aggregation) during peptide elongation. They are selectively removable under mild acidic or reductive conditions, preserving the integrity of the glycyl-glycine backbone. Stability studies for Z-protected lysine derivatives indicate minimal hydrolysis at pH 4–7, making them ideal for stepwise solid-phase or solution-phase synthesis .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:

- Acidic conditions (pH < 3) : Risk of partial Z-group hydrolysis and peptide bond cleavage.

- Neutral to basic conditions (pH 7–9) : Stable for short-term storage, but prolonged exposure may induce racemization at the glycyl residues.

- Methodological note : Use pH-metric titration (as in N,N-bis[butoxyphosphinoylmethyl]glycine studies) to monitor protonation states and degradation products. Stability constants (logβ) for analogous compounds suggest buffering at pH 6.5–7.5 minimizes decomposition .

Advanced: Can this compound form coordination complexes with transition metals, and what applications might this have?

Answer:

Yes, the glycyl-glycine motif and free carboxylate groups can chelate metals like Cu(II), Ni(II), and Zn(II). Methodological insights from N,N-bis(phosphinoylmethyl)glycine studies show:

- Complexation : Conduct potentiometric titrations in aqueous ethanol to determine stability constants (logK). For example, logK for Cu(II) complexes of similar peptides ranges from 8.2–10.5 .

- Applications : Metal complexes may serve as catalysts for asymmetric synthesis or models for metalloenzyme active sites.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

- Contradictions in MS/MS fragmentation : Compare observed peaks with NIST reference spectra (e.g., MS-NW-2400 and MS-NW-4963) to identify artifacts from in-source decay or matrix effects .

- NMR signal overlap : Use 2D NMR (e.g., HSQC, COSY) to resolve glycyl proton couplings. Deuterated DMSO or D₂O are preferred solvents for amide proton analysis.

- Validation : Cross-validate with independent techniques (e.g., IR for carbonyl stretching frequencies or X-ray crystallography if crystals are obtainable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.